molecular formula C11H19N3S B11790759 N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine

N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine

Cat. No.: B11790759
M. Wt: 225.36 g/mol
InChI Key: UYCAZOOPQIWPIZ-UHFFFAOYSA-N
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Description

N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine is an organic compound with a complex structure that includes a cyclohexylmethyl group, a methyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine typically involves the reaction of cyclohexylmethylamine with methylthiazole-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their properties and applications.

    Thiazole derivatives: Compounds with a thiazole ring and different substituents, which may have similar or distinct biological activities.

    Cyclohexylmethyl derivatives: Compounds with a cyclohexylmethyl group and different core structures, which may exhibit different chemical and biological properties.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-N-(cyclohexylmethyl)-2-N-methyl-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C11H19N3S/c1-14(11-13-10(12)8-15-11)7-9-5-3-2-4-6-9/h8-9H,2-7,12H2,1H3

InChI Key

UYCAZOOPQIWPIZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCC1)C2=NC(=CS2)N

Origin of Product

United States

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